molecular formula C20H23FN4O2 B10993494 N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B10993494
M. Wt: 370.4 g/mol
InChI Key: SDKVRLHTCBTCSS-UHFFFAOYSA-N
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Description

N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide, also known by its CAS number 882079-72-3, is a synthetic compound with the chemical formula C₁₅H₁₄FN₃O₃. It falls within the class of piperazine derivatives and exhibits interesting pharmacological properties .

Preparation Methods

a. Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following:

    Formation of the Piperazine Ring: The piperazine ring is formed through a condensation reaction between 2-aminobenzylamine and 2-nitrophenylacetyl chloride.

    Reduction of Nitro Group: The nitro group is reduced to an amino group using a reducing agent (e.g., tin chloride or palladium on carbon).

    Introduction of Fluorine: The fluorine atom is introduced via nucleophilic substitution using a fluorinating reagent (e.g., potassium fluoride).

    Amide Formation: The final step involves the formation of the carboxamide by reacting the amino group with acetic anhydride.

b. Industrial Production: While specific industrial production methods are proprietary, pharmaceutical companies typically optimize the synthetic route for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: It may be oxidized under certain conditions.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Nucleophilic substitution reactions introduce functional groups (e.g., fluorine). Common reagents include reducing agents (e.g., tin chloride), nucleophiles (e.g., potassium fluoride), and acylating agents (e.g., acetic anhydride).

Major products include the fully reduced amine form and the fluorinated derivative.

Scientific Research Applications

a. Medicinal Chemistry:

    Anticancer Properties: Researchers explore its potential as an anticancer agent due to its unique structure and interactions with cellular targets.

    Neuropharmacology: Investigations focus on its effects on neurotransmitter receptors and neuronal function.

b. Biological Studies:

    Receptor Binding: It may interact with specific receptors, affecting cellular signaling pathways.

    Cell Viability: Studies assess its impact on cell viability and proliferation.

c. Industrial Applications:

    Pharmaceuticals: Its derivatives could serve as lead compounds for drug development.

    Materials Science: Its unique structure may find applications in materials science.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors, leading to downstream effects on cell growth, apoptosis, or other processes.

Properties

Molecular Formula

C20H23FN4O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C20H23FN4O2/c21-18-9-5-4-6-16(18)14-22-19(26)15-23-20(27)25-12-10-24(11-13-25)17-7-2-1-3-8-17/h1-9H,10-15H2,(H,22,26)(H,23,27)

InChI Key

SDKVRLHTCBTCSS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NCC3=CC=CC=C3F

Origin of Product

United States

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